[4-(4-Decylbenzoyl)phenyl]acetic acid
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Overview
Description
[4-(4-Decylbenzoyl)phenyl]acetic acid is an organic compound with the molecular formula C25H32O3 It consists of a phenylacetic acid core substituted with a decylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Decylbenzoyl)phenyl]acetic acid typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where decylbenzoyl chloride reacts with phenylacetic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Decylbenzoyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
[4-(4-Decylbenzoyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(4-Decylbenzoyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the decylbenzoyl group.
4-Benzyloxyphenylacetic acid: Similar structure with a benzyloxy group instead of a decylbenzoyl group.
Uniqueness
[4-(4-Decylbenzoyl)phenyl]acetic acid is unique due to the presence of the decylbenzoyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other phenylacetic acid derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
918500-13-7 |
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Molecular Formula |
C25H32O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[4-(4-decylbenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C25H32O3/c1-2-3-4-5-6-7-8-9-10-20-11-15-22(16-12-20)25(28)23-17-13-21(14-18-23)19-24(26)27/h11-18H,2-10,19H2,1H3,(H,26,27) |
InChI Key |
QKGQCYJECFJBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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